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molecular formula C12H17ClN2 B8394712 1-[1-(2-Chlorophenyl)piperid-4-yl]methylamine

1-[1-(2-Chlorophenyl)piperid-4-yl]methylamine

Cat. No. B8394712
M. Wt: 224.73 g/mol
InChI Key: BJFIZQBFTCTORT-UHFFFAOYSA-N
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Patent
US05767116

Procedure details

1-(2-chlorophenyl)piperidine-4-carboxamide (0.25 g, prepared in a similar manner to that described above) was dissolved in tetrahydrofuran (25 ml) and borane-dimethyl sulphide complex (1M in dimethyl sulphide; 0.4 ml) was added. The resulting solution was heated under reflux for 2 hours. The solvent was removed in vacuo, hydrochloric acid (1M; 50 ml) was added, and the mixture stirred at ambient temperature for 1 hour. The solution was basified by the addition of aqueous sodium hydroxide solution (5M) and the product extracted into ether. The extracts were washed with water then dried over magnesium sulphate and the solvent removed in vacuo to give 1-[1-(2-chlorophenyl)piperid-4-yl]methylamine as an oil (0.19 g). The reaction was repeated on a 4.4× scale to give further 1-[1-(2-chlorophenyl)piperid-4-yl]methylamine (1.0 g).
Name
1-(2-chlorophenyl)piperidine-4-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:13][CH2:12][CH:11]([C:14]([NH2:16])=O)[CH2:10][CH2:9]1.B.CSC>O1CCCC1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:9][CH2:10][CH:11]([CH2:14][NH2:16])[CH2:12][CH2:13]1 |f:1.2|

Inputs

Step One
Name
1-(2-chlorophenyl)piperidine-4-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)N1CCC(CC1)C(=O)N
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
B.CSC
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo, hydrochloric acid (1M; 50 ml)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
The solution was basified by the addition of aqueous sodium hydroxide solution (5M)
EXTRACTION
Type
EXTRACTION
Details
the product extracted into ether
WASH
Type
WASH
Details
The extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)N1CCC(CC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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